(S)-(-)-Verapamil Hydrochloride (S)-(-)-Verapamil Hydrochloride (S)-verapamil hydrochloride is a hydrochloride salt resulting from the reaction of equimolar amounts of (S)-verapamil and hydrogen chloride. It is an enantiomer of a dexverapamil hydrochloride.
Brand Name: Vulcanchem
CAS No.: 36622-28-3
VCID: VC0021681
InChI: InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1
SMILES:
Molecular Formula: C₂₇H₃₉ClN₂O₄
Molecular Weight: 491.1 g/mol

(S)-(-)-Verapamil Hydrochloride

CAS No.: 36622-28-3

Reference Standards

VCID: VC0021681

Molecular Formula: C₂₇H₃₉ClN₂O₄

Molecular Weight: 491.1 g/mol

(S)-(-)-Verapamil Hydrochloride - 36622-28-3

CAS No. 36622-28-3
Product Name (S)-(-)-Verapamil Hydrochloride
Molecular Formula C₂₇H₃₉ClN₂O₄
Molecular Weight 491.1 g/mol
IUPAC Name (2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride
Standard InChI InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1
Standard InChIKey DOQPXTMNIUCOSY-YCBFMBTMSA-N
Isomeric SMILES CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Canonical SMILES CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Description (S)-verapamil hydrochloride is a hydrochloride salt resulting from the reaction of equimolar amounts of (S)-verapamil and hydrogen chloride. It is an enantiomer of a dexverapamil hydrochloride.
Synonyms (αS)-α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile Hydrochloride; (S)-Verapamil Hydrochloride; (-)-Verapamil Hydrochloride;
PubChem Compound 12249889
Last Modified Nov 11 2021
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